3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine
Overview
Description
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is a useful research compound. Its molecular formula is C13H26N2O and its molecular weight is 226.36 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine is the 5-hydroxytryptamine receptor 4 (5-HT4 receptor) . This receptor plays a crucial role in the transmission of signals in the nervous system.
Mode of Action
This compound acts as a potent, highly selective agonist with high intrinsic activity at the 5-HT4 receptor . It binds to the receptor and triggers a series of biochemical reactions, leading to the activation of the receptor .
Biochemical Pathways
Upon activation of the 5-HT4 receptor by this compound, several biochemical pathways are affected. These pathways are primarily involved in the regulation of gastrointestinal motility . The downstream effects include enhanced gastric emptying and increased frequency of bowel movements .
Pharmacokinetics
The pharmacokinetic properties of 3-(8-(Ethoxymethyl)-6-azaspiro[3The compound’s adme (absorption, distribution, metabolism, and excretion) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The activation of the 5-HT4 receptor by this compound results in enhanced gastrointestinal motility . This can alleviate symptoms in patients with conditions such as chronic constipation .
Biochemical Analysis
Biochemical Properties
3-(8-(Ethoxymethyl)-6-azaspiro[3.4]octan-6-yl)propan-1-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with transaminases, which are enzymes that catalyze the transfer of amino groups from amino acids to keto acids . This interaction is crucial for the synthesis of certain amino acids and the regulation of nitrogen metabolism. Additionally, this compound may interact with other proteins involved in cellular signaling pathways, influencing various biochemical processes.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can affect the activity of certain kinases and phosphatases, which are enzymes that play critical roles in signal transduction . This modulation can lead to changes in gene expression, impacting cellular functions such as proliferation, differentiation, and apoptosis. Furthermore, this compound may alter cellular metabolism by affecting the activity of metabolic enzymes and the availability of metabolic substrates.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as receptors or enzymes, leading to their activation or inhibition. For instance, it may act as an enzyme inhibitor by binding to the active site of an enzyme and preventing its catalytic activity . This inhibition can result in the accumulation or depletion of specific metabolites, thereby affecting cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. Its stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . The degradation products may have different biochemical properties and cellular effects compared to the parent compound. Long-term exposure to this compound in in vitro or in vivo studies may lead to cumulative effects on cellular function, including alterations in gene expression, metabolic activity, and cell viability.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enhancing specific cellular functions or protecting against certain diseases . At high doses, it may cause toxic or adverse effects, including cellular damage, inflammation, or organ dysfunction. The threshold dose at which these effects occur can vary depending on the species, age, and health status of the animal model. Therefore, careful dose optimization is essential to maximize the therapeutic potential of this compound while minimizing its toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450s, which are responsible for the oxidative metabolism of many xenobiotics . The metabolic products of this compound may have different biochemical properties and biological activities compared to the parent compound. Additionally, the compound may influence metabolic flux by altering the activity of key metabolic enzymes or the availability of metabolic substrates. These changes can affect the overall metabolic balance and the levels of specific metabolites within cells.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or passive diffusion . Once inside the cell, it may interact with binding proteins or other cellular components that influence its localization and accumulation. The distribution of this compound within tissues can also be affected by factors such as blood flow, tissue permeability, and the presence of specific receptors or binding sites.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be targeted to specific cellular compartments or organelles by targeting signals or post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect mitochondrial function and energy metabolism. The subcellular localization of this compound can also be dynamic, changing in response to cellular signals or environmental conditions.
Properties
IUPAC Name |
3-[8-(ethoxymethyl)-6-azaspiro[3.4]octan-6-yl]propan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O/c1-2-16-10-12-9-15(8-4-7-14)11-13(12)5-3-6-13/h12H,2-11,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKOBKNJORRMEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1CN(CC12CCC2)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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